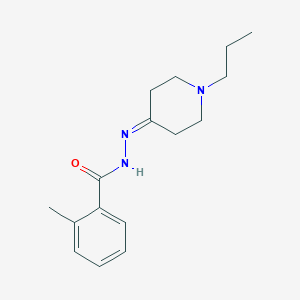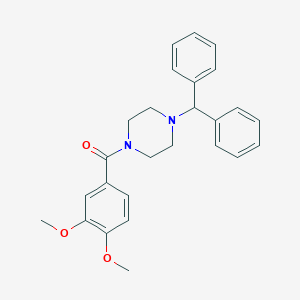
2-methyl-N'-(1-propylpiperidin-4-ylidene)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N’-(1-propyl-4-piperidinylidene)benzohydrazide is a chemical compound with the molecular formula C₁₆H₂₃N₃O It is known for its unique structure, which includes a piperidine ring and a benzohydrazide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N’-(1-propyl-4-piperidinylidene)benzohydrazide typically involves the condensation of 2-methylbenzohydrazide with 1-propyl-4-piperidone. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of 2-methyl-N’-(1-propyl-4-piperidinylidene)benzohydrazide may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-methyl-N’-(1-propyl-4-piperidinylidene)benzohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzohydrazides.
Aplicaciones Científicas De Investigación
2-methyl-N’-(1-propyl-4-piperidinylidene)benzohydrazide has found applications in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-methyl-N’-(1-propyl-4-piperidinylidene)benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-methyl-N’-(1-ethyl-4-piperidinylidene)benzohydrazide
- 2-methyl-N’-(1-butyl-4-piperidinylidene)benzohydrazide
- 2-methyl-N’-(1-propyl-4-piperidinylidene)benzohydrazide
Uniqueness
2-methyl-N’-(1-propyl-4-piperidinylidene)benzohydrazide stands out due to its specific structural features, such as the propyl group on the piperidine ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C16H23N3O |
|---|---|
Peso molecular |
273.37g/mol |
Nombre IUPAC |
2-methyl-N-[(1-propylpiperidin-4-ylidene)amino]benzamide |
InChI |
InChI=1S/C16H23N3O/c1-3-10-19-11-8-14(9-12-19)17-18-16(20)15-7-5-4-6-13(15)2/h4-7H,3,8-12H2,1-2H3,(H,18,20) |
Clave InChI |
YBSHPBLKGSLIDK-UHFFFAOYSA-N |
SMILES |
CCCN1CCC(=NNC(=O)C2=CC=CC=C2C)CC1 |
SMILES canónico |
CCCN1CCC(=NNC(=O)C2=CC=CC=C2C)CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methoxy-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide](/img/structure/B447313.png)

![Isopropyl 2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447315.png)


![Methyl 2-[(3-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447321.png)
![3,4-dichloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide](/img/structure/B447322.png)
![Ethyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447323.png)
![4-(2,4-dichlorophenoxy)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B447325.png)
![Isopropyl 2-[(3-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447326.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B447329.png)
![Methyl 2-[(furan-2-ylcarbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447330.png)


